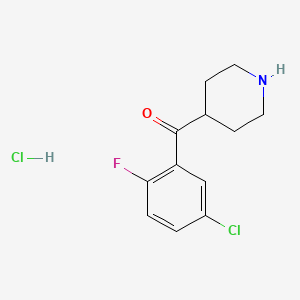
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid
Descripción general
Descripción
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a pyrimidinyl-pyridinylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinyl-Pyridinyl Intermediate: This can be achieved through a condensation reaction between a pyrimidine derivative and a pyridine derivative under acidic or basic conditions.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidinyl or pyridinyl rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid derivatives: Compounds with similar structures but different substituents.
Other Pyrimidinyl-Pyridinyl Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
870221-16-2 |
|---|---|
Fórmula molecular |
C17H14N4O2 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N4O2/c1-11-4-5-12(17(22)23)9-15(11)21-16-13(3-2-7-19-16)14-6-8-18-10-20-14/h2-10H,1H3,(H,19,21)(H,22,23) |
Clave InChI |
ZUUFSYFYFQUKBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)NC2=C(C=CC=N2)C3=NC=NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8318016.png)





![2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)


![7-trifluoromethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine](/img/structure/B8318119.png)




